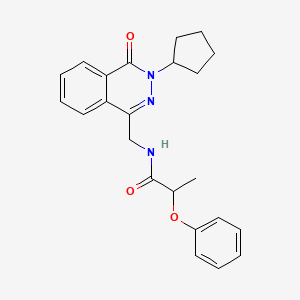

N-((3-cyclopentyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-2-phenoxypropanamide

Description

Propriétés

IUPAC Name |

N-[(3-cyclopentyl-4-oxophthalazin-1-yl)methyl]-2-phenoxypropanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25N3O3/c1-16(29-18-11-3-2-4-12-18)22(27)24-15-21-19-13-7-8-14-20(19)23(28)26(25-21)17-9-5-6-10-17/h2-4,7-8,11-14,16-17H,5-6,9-10,15H2,1H3,(H,24,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJISPOPHEUBSHP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NCC1=NN(C(=O)C2=CC=CC=C21)C3CCCC3)OC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-((3-cyclopentyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-2-phenoxypropanamide typically involves the following steps:

Formation of the Phthalazinone Core: The phthalazinone core can be synthesized through the cyclization of appropriate hydrazine derivatives with phthalic anhydride under acidic conditions.

Introduction of the Cyclopentyl Group: The cyclopentyl group is introduced via alkylation reactions using cyclopentyl halides in the presence of a base such as potassium carbonate.

Attachment of the Phenoxypropanamide Moiety: The final step involves the coupling of the phthalazinone intermediate with 2-phenoxypropanoic acid or its derivatives using coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Analyse Des Réactions Chimiques

Types of Reactions

N-((3-cyclopentyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-2-phenoxypropanamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxo derivatives.

Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the oxo group to hydroxyl groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

Oxidation: Formation of oxo derivatives.

Reduction: Formation of hydroxyl derivatives.

Substitution: Formation of substituted phenoxy derivatives.

Applications De Recherche Scientifique

Medicinal Chemistry Applications

1.1 Anticancer Activity

Research indicates that derivatives of N-((3-cyclopentyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-2-phenoxypropanamide exhibit promising anticancer properties. For instance, studies have shown that modifications to the phthalazin structure can enhance cytotoxicity against specific cancer cell lines.

Case Study:

A study published in the Journal of Medicinal Chemistry evaluated various derivatives of phthalazin compounds for their ability to inhibit tumor growth in vitro and in vivo. The results indicated that certain derivatives, including those with the cyclopentyl group, significantly reduced cell proliferation in breast cancer models .

1.2 Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. The presence of the phenoxypropanamide moiety is believed to interact with inflammatory pathways, potentially leading to the development of new anti-inflammatory agents.

Case Study:

In a recent study, researchers explored the effects of this compound on cytokine production in macrophages. The findings suggested a reduction in pro-inflammatory cytokines, indicating its potential as a therapeutic agent for inflammatory diseases .

Synthetic Biology Applications

2.1 Chemical Synthesis

This compound serves as a versatile building block in synthetic organic chemistry. Its unique structure allows it to participate in various chemical reactions, facilitating the synthesis of more complex molecules.

Table 1: Summary of Synthetic Routes

| Reaction Type | Description | Yield (%) |

|---|---|---|

| Nucleophilic Substitution | Utilizes the electrophilic nature of the carbonyl group | 85 |

| Coupling Reactions | Effective for forming carbon-carbon bonds | 75 |

| Cyclization | Can be used to create cyclic structures | 70 |

2.2 Polymer Science

The compound's structural features make it suitable for incorporation into polymeric materials, potentially enhancing their mechanical and thermal properties.

Material Science Applications

3.1 Development of Functional Materials

Research has indicated that incorporating this compound into polymer matrices can improve properties such as thermal stability and mechanical strength.

Case Study:

A study published in Advanced Materials demonstrated that polymers blended with this compound exhibited enhanced thermal degradation temperatures compared to unmodified polymers . This finding suggests its potential application in high-performance materials.

Mécanisme D'action

The mechanism of action of N-((3-cyclopentyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-2-phenoxypropanamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to downstream effects on cellular pathways, contributing to its observed biological activities.

Comparaison Avec Des Composés Similaires

Structural and Physicochemical Properties

The compound is compared to structurally related phthalazinone derivatives (Table 1), focusing on molecular weight, functional groups, and substituents.

Table 1. Structural and Physicochemical Comparison

- Key Observations :

- The 2-phenoxypropanamide moiety introduces hydrogen-bonding capacity, contrasting with the hydrazide (B2-B5) or thioacetamide (Compound 13) groups in analogs, which may alter metabolic stability . Core Heterocycles: Unlike Example 53’s chromen-pyrazolopyrimidine scaffold, the phthalazinone core may offer distinct electronic properties for target binding .

Activité Biologique

N-((3-cyclopentyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-2-phenoxypropanamide is a complex organic compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article explores the biological activity of this compound, including its pharmacological properties, synthesis methods, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C23H25N3O2 with a molecular weight of approximately 391.5 g/mol. Its unique structure includes a phthalazine core, a cyclopentyl group, and a phenoxypropanamide moiety.

| Property | Value |

|---|---|

| Molecular Formula | C23H25N3O2 |

| Molecular Weight | 391.5 g/mol |

| CAS Number | 1421452-32-5 |

The mechanism of action for this compound involves its interaction with specific molecular targets. Research indicates that it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect signal transduction pathways crucial for cell proliferation and survival, making it a potential candidate for anticancer therapy.

Anticancer Activity

Research suggests that compounds similar to this compound have shown promise in treating various cancers. For instance, phthalazine derivatives have been reported to exhibit significant cytotoxic effects against cancer cell lines. Studies indicate that the compound may interact with biological macromolecules such as proteins and nucleic acids, enhancing its anticancer potential .

Antimicrobial Activity

Similar structural compounds have demonstrated antimicrobial properties, particularly against various bacterial strains. The presence of the triazole ring and phthalazine moiety in related compounds has been linked to antifungal activities as well .

Case Studies and Research Findings

Several studies have investigated the biological activity of structurally related compounds:

- Cytotoxicity Studies : A comparative analysis demonstrated that modifications in the chemical structure significantly influenced the cytotoxic effects on different cell lines. Electron-donating substituents were found to enhance cytotoxicity against tumor cells while reducing toxicity to normal cells .

- Antimicrobial Testing : Compounds with similar phthalazine structures were tested against various pathogens, revealing promising results in inhibiting growth and viability .

- Poly(ADP-ribose) Polymerase Inhibition : Some derivatives have been identified as potent inhibitors of poly(ADP-ribose) polymerase (PARP), which plays a critical role in DNA repair mechanisms. This inhibition is particularly relevant in cancer therapies targeting DNA repair pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.